Fluorescent sphingomyelin

Description

Properties

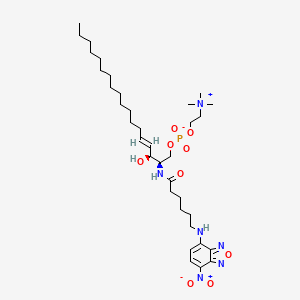

Molecular Formula |

C35H61N6O9P |

|---|---|

Molecular Weight |

740.9 g/mol |

IUPAC Name |

[(E,2R,3S)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m1/s1 |

InChI Key |

YDBDYTGWMRUUSN-HHQLTTOZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Origin of Product |

United States |

Design, Synthesis, and Validation of Fluorescent Sphingomyelin Probes

Rational Design Principles for Fluorescent Sphingomyelin (B164518) Analogs

The creation of fluorescent sphingomyelin analogs that faithfully report on the behavior of the native lipid requires careful consideration of several design principles. The primary goal is to introduce a fluorescent reporter group without significantly perturbing the molecule's natural physicochemical properties and biological functions.

Fluorophore Placement and Linker Chemistry Considerations

The positioning of the fluorophore and the nature of the chemical linker used to attach it are critical factors in the design of this compound probes. The ideal placement minimizes steric hindrance and preserves the key chemical features of the sphingomyelin molecule.

One common strategy involves attaching the fluorophore to the headgroup of the sphingomyelin molecule. For instance, a hydrophilic fluorophore can be conjugated to the choline headgroup. nih.gov This approach aims to maintain the original ionic state of the headgroup, which is crucial for its interactions within the membrane. To avoid interference with the headgroup's function, a hydrophilic linker, such as nonaethylene glycol, can be employed to create distance between the fluorophore and the sphingomyelin core. nih.govresearchgate.net This hydrophilic linker helps to keep the fluorophore in the aqueous phase, minimizing its interaction with the hydrophobic membrane interior.

Alternatively, the fluorophore can be attached to the acyl chain of the sphingomyelin. However, this can be more disruptive to the lipid's packing and behavior within the membrane. The choice of fluorophore is also a key consideration. Bulky and hydrophobic fluorophores like pyrene, when attached to the acyl chain, will embed themselves within the membrane interior. researchgate.net In contrast, more polar fluorophores like NBD (nitrobenzoxadiazole) tend to localize at the lipid-water interface. researchgate.net

The use of "linker" molecules offers a modular approach to probe design. uni-muenchen.de These linkers can bridge the biological target (sphingomyelin), the fluorophore, and a functional moiety, allowing for the customization of the probe's properties. uni-muenchen.de This strategy can facilitate the attachment of a wide variety of commercial fluorophores to the sphingomyelin molecule.

Mimicry of Native Sphingomyelin Behavior

A crucial aspect of probe design is ensuring that the fluorescent analog behaves as closely as possible to the endogenous sphingomyelin. The introduction of a fluorophore can potentially alter the lipid's partitioning into different membrane domains, its interactions with other lipids and proteins, and its metabolic fate.

To address this, researchers have developed probes that aim to be excellent structural mimics of their native counterparts. researchgate.net For example, using polyene-fatty acids as fluorescent reporters can closely resemble the structure of natural fatty acids. researchgate.net C16-pentaene–sphingomyelin, with its five conjugated double bonds, is a good structural match for natural C16-sphingomyelin. researchgate.net

Validation studies are essential to confirm that the fluorescent analog accurately reflects the behavior of native sphingomyelin. This can involve comparing the partitioning of the probe and the native lipid in artificial membranes with distinct liquid-ordered and liquid-disordered phases. nih.govresearchgate.net The new analogs should behave similarly to the native sphingomyelin in these phase-separated membranes. nih.govresearchgate.net Furthermore, single-molecule tracking in live cells can be used to observe the probe's diffusion and interactions, which should be dependent on factors like cholesterol and the sphingosine (B13886) backbone, similar to endogenous sphingomyelin. nih.gov

Chemical Synthesis Methodologies

Several chemical strategies are employed to synthesize this compound probes, with "click chemistry" and metabolic incorporation being two prominent approaches.

"Click Chemistry" Approaches for Fluorophore Conjugation

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. biologists.comresearchgate.net In the context of sphingolipid research, the most commonly used click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). biologists.comnih.gov

This method involves synthesizing a sphingomyelin analog containing either an azide or an alkyne functional group. This modified sphingomyelin is introduced to the system of interest (e.g., cells or model membranes). Subsequently, a fluorophore bearing the complementary functional group (alkyne or azide, respectively) is added, and the click reaction is initiated to covalently attach the fluorophore to the sphingomyelin analog. nih.govnih.gov

The advantages of this approach include the small size of the azide and alkyne groups, which are less likely to perturb the sphingomyelin's behavior before labeling. nih.gov The fluorophore is only attached at the time of detection, minimizing potential artifacts during cellular processes. nih.gov Copper-free click chemistry variants, such as strain-promoted alkyne-azide cycloaddition (SPAAC), have also been developed to circumvent the potential cytotoxicity of copper catalysts in living systems. biologists.com

A "fix and click" method has been developed where cells are first incubated with an alkyne-terminated sphingosine reporter, which is metabolized into more complex sphingolipids. nih.gov The cells are then fixed to halt enzymatic activity, and the fluorophore is attached via a click reaction. nih.gov This allows for the temporal and spatial separation of cellular reactions from the labeling process.

Metabolic Incorporation Strategies for Precursor Analogs

Metabolic incorporation strategies leverage the cell's own biosynthetic pathways to incorporate fluorescently labeled precursors into sphingomyelin. This approach involves introducing a fluorescently labeled precursor, such as a ceramide analog, to the cells. nih.gov The cells then metabolize this precursor, incorporating it into sphingomyelin through the action of enzymes like sphingomyelin synthase. thermofisher.commetabolon.com

For example, cells can be incubated with a fluorescent ceramide analog, and the subsequent synthesis of this compound can be monitored over time. nih.gov This method allows for the study of sphingomyelin synthesis and trafficking in a more biologically relevant context.

Another strategy utilizes precursor analogs with a "clickable" functional group, such as pacSphingosine (photo-activatable and clickable sphingosine). nih.gov Cells incorporate this precursor into native sphingolipids. After fixation, a fluorophore is attached via click chemistry, allowing for the visualization of the endogenously synthesized sphingolipids. nih.gov This approach avoids the potential issue of a bulky fluorophore altering the trafficking of the lipid. nih.gov

Characterization and Validation of this compound Probes

Once synthesized, this compound probes must undergo rigorous characterization and validation to ensure their reliability and utility. This process involves a combination of analytical techniques and biological assays.

The chemical identity and purity of the synthesized probes are confirmed using standard analytical methods such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The photophysical properties of the probes, including their excitation and emission spectra, quantum yield, and photostability, are characterized using fluorescence spectroscopy. acs.orgpromegaconnections.com These properties determine the suitability of the probe for different fluorescence microscopy techniques.

Biological validation is crucial to confirm that the probe accurately reports on the behavior of endogenous sphingomyelin. This can involve several approaches:

Partitioning in Model Membranes: The distribution of the fluorescent probe in giant unilamellar vesicles (GUVs) with coexisting liquid-ordered (Lo) and liquid-disordered (Ld) phases is examined. An ideal probe should exhibit partitioning behavior similar to that of natural sphingomyelin. researchgate.net

Colocalization Studies: In cells, the this compound analog can be co-localized with known markers for specific organelles or membrane domains to verify its subcellular distribution. For example, probes can be used to monitor sphingomyelin trafficking from the Golgi apparatus to the plasma membrane. nih.gov

Biochemical Assays: The fluorescent probe can be used as a substrate in enzymatic assays to study the activity of sphingomyelin-metabolizing enzymes, such as sphingomyelinase. thermofisher.com

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to study the proximity and interactions of the this compound analog with other lipids or proteins within the membrane. nih.gov

These validation steps are essential to ensure that the data obtained using this compound probes are a true reflection of the biology of their unlabeled counterparts.

Interactive Data Table: Properties of Selected this compound Analogs

Interactive Data Table: Click Chemistry Reactions in Sphingolipid Research

Photophysical Properties Influencing Imaging Performance

The efficacy of this compound (SM) probes in cellular imaging is fundamentally governed by their photophysical properties. The choice of fluorophore conjugated to the sphingomyelin backbone dictates key characteristics such as brightness, photostability, and environmental sensitivity, which in turn determine the quality and reliability of the imaging data. Two of the most prevalently used classes of fluorophores for labeling sphingomyelin are nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY).

Brightness , a critical parameter for achieving a high signal-to-noise ratio in fluorescence microscopy, is a product of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). BODIPY FL-labeled sphingolipids generally exhibit superior brightness compared to their NBD counterparts, owing to a higher molar absorptivity and a greater fluorescence quantum yield. pnas.orgresearchgate.net This inherent brightness allows for more intense labeling of cellular structures, facilitating clearer visualization, especially of less abundant sphingomyelin pools. researchgate.net

Photostability , or the resistance of a fluorophore to photochemical degradation upon exposure to excitation light, is another crucial factor for successful imaging, particularly in time-lapse experiments. BODIPY fluorophores are recognized for their greater photostability compared to NBD. pnas.orgresearchgate.net The fluorescence of NBD is also known to be sensitive to the presence of cholesterol, which can lead to weaker labeling of the Golgi complex in cells with lower cholesterol levels. pnas.org

The spectral properties of the fluorophore, including its excitation and emission maxima, and the Stokes shift (the difference between the excitation and emission maxima), are also of practical importance. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission spectra, thereby reducing background noise and improving signal detection. While specific Stokes shift values for many this compound analogs are not always reported in literature, the general principle of selecting probes with larger shifts to enhance imaging quality is a key consideration in probe design.

An interesting characteristic of some BODIPY fluorophores is their aggregation-dependent shift in fluorescence emission. pnas.org At low concentrations in cellular membranes, BODIPY-sphingomyelin analogs typically emit green fluorescence. However, at higher concentrations where the probes aggregate, they can exhibit a shift to red fluorescence due to the formation of intermolecular excimers. pnas.orgresearchgate.net This property can be harnessed to study the local concentration and organization of sphingomyelin in different membrane domains.

The following table summarizes key photophysical properties of commonly used this compound probes.

| Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Lifetime (τ, ns) | Key Features |

| NBD C6-Sphingomyelin | NBD | 466 | 536 | Data not readily available | Data not readily available | ~10.5 in ordered domains | Environmentally sensitive, lower photostability |

| BODIPY FL C5-Sphingomyelin | BODIPY FL | ~505 | ~511 | Higher than NBD | Higher than NBD | Data not readily available | High brightness and photostability, concentration-dependent emission shift |

| BODIPY FL C12-Sphingomyelin | BODIPY FL | ~505 | ~511 | Higher than NBD | Higher than NBD | Data not readily available | High brightness and photostability, concentration-dependent emission shift |

Note: Specific quantitative values for quantum yield and molar extinction coefficient for these probes are often not explicitly stated in the literature and can vary depending on the solvent and local environment.

Assessment of Membrane Partitioning and Diffusion Characteristics

The ability of a this compound probe to accurately report on the behavior of its native counterpart is critically dependent on its partitioning into different membrane domains and its diffusion characteristics within the lipid bilayer. Native sphingomyelin is known to preferentially associate with cholesterol to form liquid-ordered (Lo) phases, which are thought to be the basis of lipid rafts.

However, studies have shown that the fluorescent label can significantly influence the partitioning behavior of the sphingomyelin analog. A general observation is that many fluorescent lipid analogs, including some short-chain sphingomyelin probes, exhibit a strong preference for the liquid-disordered (Ld) phase rather than the Lo phase in model membranes. nih.gov This mis-partitioning is often attributed to the bulky and/or polar nature of the fluorophore, which can disrupt the tight packing of lipids characteristic of the Lo phase. researchgate.net For instance, both BODIPY-C5-SM and NBD-labeled sphingomyelin have been observed to partition preferentially out of sphingomyelin-rich Lo domains. nih.gov This suggests that the phase preference of these probes is dominated by the fluorescent label itself rather than the sphingomyelin backbone. nih.gov

The diffusion of this compound probes within membranes provides insights into the local environment and the probe's interactions with other membrane components. The diffusion coefficient (D) is a measure of the probe's mobility. In phase-separated giant unilamellar vesicles (GUVs), the diffusion coefficients of Lo-preferring sphingomyelin analogs are significantly lower in the Lo domains compared to the Ld domains, reflecting the more ordered and viscous nature of the Lo phase. nih.gov For example, in one study, the diffusion coefficients of Lo-preferring SM analogs were found to be approximately 5.9 to 7.1 times greater in the Ld domain than in the Lo domain. nih.gov

In live cells, the diffusion of this compound analogs is also influenced by the complex architecture of the plasma membrane. Single-molecule tracking studies have revealed that this compound analogs can exhibit simple Brownian diffusion, but also transient entrapment in nanoscale domains. nih.gov The diffusion coefficients of this compound analogs in the plasma membrane of live cells are generally in the range of 0.3 to 0.6 µm²/s. nih.govcapes.gov.br

The following table presents a summary of the partitioning behavior and diffusion coefficients for selected this compound probes.

| Probe | Model System | Partitioning Preference | Diffusion Coefficient (D, µm²/s) |

| BODIPY-C5-SM | Ternary lipid mixture (GUVs) | Liquid-disordered (Ld) | Data not readily available |

| NBD-SM | CHO and RBL-2H3 cells (outer leaflet) | Liquid-ordered-like environment | Slower diffusion characteristic of ordered domains |

| 594neg-SM | Ternary lipid mixture (GUVs) | Liquid-ordered (Lo) | Lo domain: ~0.2-0.3; Ld domain: ~1.2-1.5 |

| NBD-SM | SH-SY5Y cells (plasma membrane) | Not specified | ~0.37 |

Note: Partitioning behavior and diffusion coefficients are highly dependent on the specific lipid composition of the model membrane or the cell type and conditions used in the study.

Comparative Analysis with Native Sphingomyelin Behavior in Model Systems

A crucial aspect in the validation of this compound probes is the extent to which they mimic the biophysical behavior of native, unlabeled sphingomyelin in model membrane systems. The introduction of a fluorophore, which is often bulky and possesses distinct chemical properties, can perturb the local membrane environment and alter the behavior of the lipid to which it is attached.

One of the most significant differences observed is in the phase partitioning behavior. As mentioned previously, native sphingomyelin has a strong preference for the Lo phase in the presence of cholesterol. However, many commonly used this compound analogs, particularly those with the fluorophore attached to the acyl chain, fail to replicate this behavior and instead partition into the Ld phase. researchgate.net This discrepancy raises concerns about the use of such probes to study lipid rafts and other ordered membrane domains. The polar NBD moiety, for example, tends to position itself at the water-lipid interface, while the bulky, hydrophobic pyrene group embeds itself within the membrane's interior, both potentially disrupting the natural packing of sphingomyelin. semanticscholar.org

To address this issue, newer generations of this compound analogs have been developed with the aim of better mimicking the native lipid. One successful strategy has been to conjugate a hydrophilic fluorophore to the choline headgroup of sphingomyelin via a flexible linker. nih.govnih.gov These probes have been shown to behave more similarly to native sphingomyelin in terms of their partitioning into Lo domains in artificial phase-separated membranes. nih.govnih.gov Another approach involves the use of polyene fatty acids as fluorescent mimics, which bear a closer structural resemblance to natural fatty acids. semanticscholar.org

Beyond phase partitioning, the introduction of a fluorescent probe can also affect other membrane properties. For instance, the presence of a fluorophore can alter the local membrane order and thickness. Molecular dynamics simulations have shown that even small fluorophores can induce local perturbations in the lipid bilayer. pnas.org The thermotropic phase behavior of sphingomyelin, i.e., its transition from a gel to a liquid-crystalline state, can also be influenced by the presence of a fluorescent label.

The following table provides a comparative overview of the properties of this compound analogs versus native sphingomyelin.

| Property | Native Sphingomyelin | Acyl Chain-Labeled SM (e.g., NBD-SM, BODIPY-SM) | Headgroup-Labeled SM (with hydrophilic linker) |

| Phase Partitioning | Prefers Liquid-ordered (Lo) phase | Often partitions into Liquid-disordered (Ld) phase | More closely mimics native SM, preferring the Lo phase |

| Membrane Perturbation | Minimal | Can cause significant local disruption of lipid packing | Designed to minimize perturbation |

| Structural Mimicry | Gold standard | Poor, due to bulky/polar fluorophore on acyl chain | Improved, as the lipid backbone is unaltered |

Evaluation of Subcellular Distribution Fidelity

The ultimate test for a this compound probe is its ability to faithfully report the subcellular distribution of endogenous sphingomyelin. Native sphingomyelin is synthesized in the Golgi apparatus and is subsequently transported to the plasma membrane, where it is enriched in the outer leaflet. pnas.orgnih.gov It is also a component of endosomes and lysosomes.

Studies tracking the trafficking of this compound analogs have provided valuable insights into sphingolipid transport pathways. When introduced to cells at low temperatures, probes like BODIPY-SM initially accumulate at the plasma membrane. researchgate.netnih.gov Upon warming, they are internalized via endocytosis and transported to intracellular compartments, including the Golgi apparatus and the endoplasmic reticulum. researchgate.netnih.gov Similarly, NBD C6-sphingomyelin is internalized from the plasma membrane and accumulates in a perinuclear region that co-localizes with recycling endosomes. nih.govresearchgate.net

A key question is whether the observed subcellular distribution of these fluorescent analogs accurately reflects that of endogenous sphingomyelin. The development of non-toxic, fluorescent protein-based biosensors that specifically bind to sphingomyelin has provided a means to visualize the distribution of the native lipid. pnas.orgnih.gov Comparisons between the localization of these biosensors and this compound analogs can help to assess the fidelity of the probes.

Some studies suggest that certain this compound analogs can indeed mimic the distribution of native sphingomyelin. For example, newly developed probes with hydrophilic fluorophores attached to the headgroup have been shown to behave similarly to native SM in terms of their partitioning in detergent-resistant membrane preparations, which are enriched in raft components. nih.govnih.gov However, it is also recognized that the fluorophore itself can influence the subcellular destination of the lipid analog. acs.org For instance, in one study, BODIPY-labeled ceramide probes were found to accumulate in the Golgi apparatus, while COUPY-labeled probes with the same ceramide backbone were directed to lysosomes and endosomes. acs.org

Therefore, while this compound probes are invaluable tools for studying sphingolipid trafficking and localization, it is crucial to be aware of the potential artifacts introduced by the fluorescent label. The choice of probe should be carefully considered based on the specific biological question being addressed, and ideally, findings should be validated using complementary approaches, such as sphingomyelin-specific biosensors.

Applications of Fluorescent Sphingomyelin in Membrane Biophysics

Investigation of Membrane Heterogeneity and Domain Organization

The plasma membrane is not a homogenous entity but rather a complex mosaic of different lipid and protein components that are laterally organized into distinct domains. Fluorescent sphingomyelin (B164518) has been instrumental in elucidating this heterogeneity.

Characterization of Lipid Rafts and Sphingolipid-Enriched Domains

Lipid rafts are small, dynamic, and sterol- and sphingolipid-enriched domains that are thought to play crucial roles in cellular processes like signal transduction and membrane trafficking nih.govwikipedia.org. Fluorescent sphingomyelin analogs have been pivotal in visualizing these domains. When introduced into model membranes or living cells, these probes often show a preference for certain regions, providing evidence for the existence of sphingolipid-enriched domains nih.govrupress.orgpnas.orgnih.gov.

Studies using fluorescently labeled sphingomyelin have revealed that these domains are not static structures but are highly dynamic, with lipids and proteins moving in and out. The use of different this compound analogs, with fluorophores attached to either the acyl chain or the headgroup, has demonstrated that the specific structure of the probe can influence its partitioning behavior, highlighting the nuanced molecular interactions that govern domain formation rupress.org. For instance, certain this compound analogs have been shown to co-localize with glycosylphosphatidylinositol (GPI)-anchored proteins, which are known raft markers rupress.orgplos.org.

Research has also indicated that the organization of sphingomyelin in biomembranes is heterogeneous, differing between cell types and even between different membrane domains within the same cell nih.gov. This heterogeneity is recognized by sphingomyelin-specific toxins, which can be fluorescently labeled to map the distribution of accessible sphingomyelin nih.gov.

| Key Finding | Experimental Approach | Reference |

| Visualization of sphingolipid-enriched domains | Use of this compound analogs in model membranes and cells | nih.govrupress.orgpnas.orgnih.gov |

| Dynamic nature of lipid rafts | Observation of lipid and protein movement in and out of fluorescently labeled domains | rupress.org |

| Influence of probe structure on partitioning | Comparison of the behavior of different this compound analogs | rupress.org |

| Heterogeneous organization of sphingomyelin | Fluorescently labeled sphingomyelin-specific toxins showing differential binding | nih.gov |

Role of Cholesterol in Membrane Domain Formation and Stabilization

Cholesterol is a critical component of mammalian cell membranes and plays a key role in the formation and stability of lipid rafts wikipedia.orgnih.govnih.govmdpi.com. It preferentially interacts with sphingolipids due to their saturated acyl chains, leading to the formation of more tightly packed and ordered membrane domains known as the liquid-ordered (l(o)) phase, which coexist with the more fluid liquid-disordered (l(d)) phase nih.govnih.gov.

Fluorescence microscopy studies using this compound in model membranes have directly visualized the impact of cholesterol. In binary mixtures of sphingomyelin and phosphatidylcholine, the addition of cholesterol induces the formation of circular domains characteristic of the l(o) phase nih.govnih.gov. The fraction of the membrane in this ordered phase is directly proportional to the cholesterol concentration nih.gov. These domains are dynamic and can merge, consistent with a liquid state rather than a solid (gel) phase nih.gov.

The stabilizing effect of cholesterol is crucial for the integrity of these domains. Depletion of cholesterol from cell membranes has been shown to disrupt the clustering of sphingolipid domains, underscoring its role as a molecular "glue" that holds these domains together wikipedia.orgpnas.org. The interaction between cholesterol and sphingomyelin is essential for creating the distinct biophysical environment of lipid rafts that is thought to be necessary for their biological functions wikipedia.orgnih.govnih.gov.

| Cholesterol Concentration | Effect on Membrane Organization | Phase Behavior |

| Low | Less defined domains | Predominantly liquid-disordered (l(d)) phase |

| Increasing | Induces formation of circular domains | Coexistence of liquid-ordered (l(o)) and liquid-disordered (l(d)) phases |

| High | Increased fraction of ordered domains | Predominantly liquid-ordered (l(o)) phase |

Visualization of Micro- and Nanoscale Membrane Structures

Advanced fluorescence microscopy techniques have enabled the visualization of membrane domains with unprecedented spatial resolution. Techniques such as Total Internal Reflection Fluorescence Microscopy (TIRFM) and Stimulated Emission Depletion (STED) microscopy have been used with this compound to reveal the existence of both micro- and nanoscale membrane structures pnas.orgnih.gov.

TIRFM imaging of cells biosynthetically incorporating this compound analogs has shown stable, micrometer-sized patches of high fluorescence on the plasma membrane, indicating the presence of large-scale sphingolipid-enriched domains pnas.org. These domains are often dependent on the underlying cytoskeleton pnas.org.

At the nanoscale, STED microscopy has provided evidence for transient trapping of this compound analogs within small domains of approximately 20 nm in diameter nih.gov. This transient confinement is dependent on the presence of cholesterol, further supporting the lipid raft model. These advanced imaging techniques have been crucial in refining our understanding of membrane organization, revealing a hierarchical structure of domains ranging from the nanoscale to the microscale pnas.orgnih.gov.

| Microscopy Technique | Scale of Observation | Key Findings |

| Total Internal Reflection Fluorescence Microscopy (TIRFM) | Micrometer (µm) | Stable, large-scale sphingolipid-enriched domains on the plasma membrane. |

| Stimulated Emission Depletion (STED) Microscopy | Nanometer (nm) | Transient trapping of sphingomyelin in 20 nm cholesterol-dependent domains. |

Analysis of Lipid Dynamics and Lateral Diffusion

The fluidity of the cell membrane allows for the lateral movement of its components, a process that is fundamental to many cellular functions. This compound has been instrumental in studying the dynamics of lipids within the membrane.

Single-Molecule Tracking of this compound

Single-molecule tracking (SMT) allows for the direct observation of the trajectories of individual fluorescently labeled molecules, providing detailed insights into their diffusion and confinement within the membrane researchgate.netrsc.orgnih.gov. By tracking individual this compound molecules, researchers can map out their paths and identify regions of restricted motion, providing direct evidence for the existence of membrane domains that act as diffusion barriers rupress.org.

SMT studies have shown that this compound molecules can exhibit different modes of diffusion, including free diffusion, confined diffusion within domains, and anomalous diffusion. For instance, it has been observed that these molecules can be transiently confined for periods of 10-50 milliseconds in cholesterol-dependent domains associated with GPI-anchored proteins rupress.org. This suggests a continuous and rapid exchange of sphingomyelin between raft domains and the bulk membrane rupress.org. These single-molecule approaches provide a powerful tool to probe the nanoscale organization and dynamics of the plasma membrane in living cells rupress.orgresearchgate.net.

| Diffusion Mode | Description | Implication for Membrane Organization |

| Free Diffusion | Unhindered, random movement within the membrane. | Indicates movement in the bulk, less ordered regions of the membrane. |

| Confined Diffusion | Movement restricted to a specific area for a certain time. | Suggests the presence of domains or barriers that trap the molecule. |

| Anomalous Diffusion | Deviation from normal Brownian motion. | Can indicate interactions with other molecules or transient trapping. |

Quantification of Diffusion Coefficients and Modes

Techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS) are used to quantify the lateral diffusion of fluorescently labeled molecules in membranes nih.govresearchgate.netuni-goettingen.denih.govmanchester.ac.ukbiorxiv.org. In a FRAP experiment, a small area of the membrane labeled with a fluorescent probe is bleached with a high-intensity laser, and the rate at which fluorescence recovers in that area due to the movement of unbleached probes is measured. This recovery rate is directly related to the diffusion coefficient of the fluorescent molecule researchgate.net.

FRAP measurements with this compound have been used to demonstrate changes in membrane fluidity. For example, cholesterol depletion from the plasma membrane leads to an increase in the diffusion coefficient of a this compound analog, indicating a more fluid membrane environment researchgate.net.

FCS, on the other hand, measures fluctuations in fluorescence intensity within a tiny observation volume. By analyzing the correlation of these fluctuations over time, one can determine the average number of fluorescent molecules in the volume and their diffusion coefficient uni-goettingen.denih.govbiorxiv.org. FCS has been employed to study the diffusion of this compound in various membrane systems, providing quantitative data on how factors like lipid composition and cholesterol content affect lipid mobility uni-goettingen.deresearchgate.net. These quantitative approaches are essential for building accurate models of membrane dynamics and organization.

| Technique | Principle | Information Obtained |

| Fluorescence Recovery After Photobleaching (FRAP) | Measures the rate of fluorescence recovery in a bleached area. | Diffusion coefficient, mobile fraction of molecules. |

| Fluorescence Correlation Spectroscopy (FCS) | Analyzes fluorescence intensity fluctuations in a small volume. | Diffusion coefficient, concentration of mobile molecules. |

Characterization of Transient Trapping and Confinement Phenomena

Fluorescently labeled sphingomyelin (SM) analogs are instrumental in elucidating the dynamic organization of cellular membranes, particularly in the study of transient trapping and confinement. Through single-molecule tracking techniques, researchers can observe the behavior of individual fluorescent SM molecules within the plasma membrane of living cells. These studies have revealed that fluorescent SM analogs can be momentarily confined, undergoing transient colocalization and co-diffusion with other membrane components, such as the glycosylphosphatidylinositol (GPI)-anchored protein, CD59. nih.gov

This transient trapping occurs on very short timescales, typically for durations of 10 to 50 milliseconds. nih.gov The confinement is dependent on several factors, including the presence of cholesterol and the integrity of the sphingosine (B13886) backbone of the SM molecule. nih.gov These findings suggest a highly dynamic model of membrane organization where sphingomyelin molecules are not static within domains but are in a constant and rapid state of exchange between cholesterol-dependent raft domains and the bulk plasma membrane. nih.gov This rapid exchange highlights the fluid and transient nature of these specialized membrane microdomains.

Studies on Membrane Fluidity and Order

This compound and other fluorescent probes are powerful tools for investigating the fluidity and order of lipid membranes. The photophysical properties of these molecules, such as their fluorescence lifetime, are highly sensitive to the local environment, allowing them to report on the physical state of the membrane. nih.govmdpi.com Techniques like Fluorescence Recovery After Photobleaching (FRAP) utilize fluorescent analogs of sphingomyelin to measure the lateral diffusion of lipids, providing a direct assessment of membrane fluidity. researchgate.net Changes in membrane composition, such as the depletion of cholesterol, can be shown to increase the lateral diffusion of these probes, demonstrating an increase in membrane fluidity. researchgate.net

Correlation with Membrane Phase Transitions

The behavior of this compound analogs is closely correlated with lipid phase transitions in membranes, enabling the visualization and characterization of distinct lipid domains. In model membranes, fluorescently labeled lipids can spontaneously concentrate into micrometric domains, suggesting they reflect the intrinsic propensity of endogenous lipids to form large, ordered assemblies. nih.gov These domains represent different lipid phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, which coexist in heterogeneous membranes. researchgate.net

The partitioning of fluorescent probes between these phases provides critical information about membrane organization. For instance, SM analogs with saturated acyl chains preferentially distribute into the more ordered Lo phase. researchgate.net Furthermore, the emission lifetime of certain fluorescent probes, like trans-parinaric acid (tPA), is strongly dependent on the membrane phase, making it a sensitive reporter of phase changes and acyl chain order. nih.gov This allows researchers to quantitatively assess the formation of Lo domains enriched in sphingomyelin and cholesterol. nih.govresearchgate.net Double-labeling experiments using different fluorescent lipid analogs have confirmed the co-existence of multiple, segregated phase compartments within a single membrane. nih.gov

| Fluorescent Probe / Technique | Membrane Phase | Observed Phenomenon | Reference |

|---|---|---|---|

| BODIPY-SM | Liquid-Ordered (Lo) | Preferential partitioning and concentration into micrometric domains. | nih.gov |

| trans-Parinaric Acid (tPA) | Lo vs. Liquid-Disordered (Ld) | Emission lifetime is strongly dependent on the phase state, allowing differentiation between Lo and Ld phases. | nih.gov |

| Fluorescent SM Analogs | Lo vs. Ld | Saturated chain analogs preferentially distribute in the Lo phase. | researchgate.net |

Influence of Lipid Acyl Chain Composition

The structure of the acyl chains on sphingomyelin molecules significantly influences the biophysical properties of membranes, including the formation and stability of lipid domains. nih.govresearchgate.net The length and degree of saturation of the SM acyl chain are critical determinants of its interaction with other lipids, such as cholesterol and various phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). nih.govresearchgate.netnih.gov

Research using fluorescent techniques has demonstrated that the specific SM species present can fine-tune the lateral structure of membranes. nih.govresearchgate.net For example, cholesterol most effectively facilitates the formation of lateral domains and provides the greatest thermal stabilization when combined with sphingomyelin containing a 16-carbon saturated acyl chain (16:0-SM). nih.govresearchgate.net In contrast, SMs with acyl chains that are either shorter or longer than 16 carbons experience less of a stabilizing effect from cholesterol. nih.gov

Longer SM acyl chains generally lead to a lower solubility of SM in the liquid-disordered phase, promoting the formation of gel or Lo phase domains. nih.gov Atomistic molecular dynamics simulations support these findings, showing that increasing the acyl chain length leads to a clear increase in bilayer thickness and a greater degree of interdigitation of the chains across the bilayer midpoint. nih.gov The presence of a double bond in the acyl chain (e.g., in 24:1 SM) can decrease molecular packing compared to its saturated counterpart. researchgate.net This heterogeneity in acyl chain composition among different SM species allows cells to regulate the properties of their membranes. researchgate.net

| Sphingomyelin Species (Acyl Chain) | Key Research Finding | Effect on Membrane Properties | Reference |

|---|---|---|---|

| 16:0-SM | Cholesterol has the largest stabilizing effect on domains with this SM. | Forms the most thermally stabilized and largest Lo domains in the presence of cholesterol. | nih.govresearchgate.net |

| 18:0-SM, 24:0-SM | Longer saturated chains have lower solubility in the Ld phase. | Promotes gel/Lo phase formation; leads to increased bilayer thickness and interdigitation. | nih.govnih.gov |

| 24:1-SM | A cis double bond in the long acyl chain reduces packing. | Leads to uniform distribution between Lo and Ld phases; no lateral segregation observed at 23°C. | nih.govresearchgate.net |

| Mixed SM Species | Coexistence of different SMs induces efflux of minor SM from Lo phase. | Reduces the difference in fluidity between the Lo and Ld phases. | researchgate.net |

Fluorescent Sphingomyelin in the Study of Intracellular Lipid Dynamics

Elucidation of Sphingomyelin (B164518) Biosynthesis Pathways

Fluorescently labeled precursors are instrumental in elucidating the biosynthetic pathways of sphingomyelin. Studies have utilized fluorescent analogs of ceramide, a key precursor, to trace its conversion into sphingomyelin. When cells are incubated with fluorescent ceramide, it is transported to the Golgi apparatus. nih.gov Within the Golgi, sphingomyelin synthase facilitates the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin. wikipedia.org This process has been visualized by observing the accumulation of fluorescently labeled sphingomyelin within the Golgi apparatus following the administration of a fluorescent ceramide precursor. nih.gov

The use of fluorescent sphingolipid analogues, such as C6-NBD-ceramide, has been pivotal in these investigations. Upon incubation with cells, this analogue labels the mitochondria, endoplasmic reticulum, and nuclear envelope. nih.gov Subsequently, with increased incubation time at physiological temperatures, the Golgi apparatus and then the plasma membrane become fluorescent. nih.gov This temporal progression of fluorescence allows researchers to follow the metabolic conversion of ceramide to sphingomyelin and its subsequent transport. Assays of subcellular fractions have confirmed that the enzymatic activities for converting both radiolabeled and fluorescent ceramides (B1148491) into their corresponding sphingomyelins are concentrated in the Golgi-enriched fractions. nih.gov These findings strongly indicate that the synthesis of sphingomyelin from ceramide predominantly occurs in the Golgi apparatus, rather than at the plasma membrane. nih.gov

Tracing Intracellular Trafficking and Sorting Mechanisms

Fluorescent sphingomyelin analogs have been crucial in mapping the intricate pathways of intracellular lipid transport and sorting. By tracking the movement of these fluorescent molecules, researchers have gained significant insights into how sphingomyelin is trafficked from its site of synthesis to various cellular destinations.

Golgi Apparatus to Plasma Membrane Transport

The transport of newly synthesized sphingomyelin from the Golgi apparatus to the plasma membrane is a key trafficking route that has been extensively studied using fluorescent analogs. Following its synthesis in the Golgi, this compound is incorporated into transport vesicles that bud off from the trans-Golgi network (TGN). pnas.orgnih.gov These vesicles then move towards the cell periphery and fuse with the plasma membrane, delivering their lipid cargo to the cell surface. pnas.org

The use of fluorescent biosensors, such as a non-toxic reporter engineered from the sphingomyelin-binding toxin equinatoxin II, has enabled the real-time visualization of this process in living cells. pnas.org These studies have revealed that sphingomyelin is not transported in a random or bulk-flow manner but is sorted into a distinct class of secretory vesicles at the TGN. pnas.orgresearchgate.net This suggests that vesicular transport pathways are specialized for carrying specific types of lipids, in addition to their protein cargo. pnas.org

Endosomal and Lysosomal Trafficking Pathways

This compound analogs are also employed to trace the endocytic pathways, following their internalization from the plasma membrane. Once at the cell surface, this compound can be endocytosed and transported to various intracellular compartments, including endosomes and lysosomes. nih.govnih.gov

Studies using this compound have shown that after internalization, it is delivered to a perinuclear region that co-localizes with markers for the centriole, a region distinct from lysosomes and the Golgi apparatus. nih.govsemanticscholar.org The acyl chain length of sphingomyelin has been identified as a critical determinant in its endocytic trafficking. nih.govscilit.com Long-chain sphingomyelin is targeted to late endosomal compartments in a manner dependent on Hrs and Tsg101 proteins and is then recycled back to the plasma membrane through a process that requires NPC1 and cholesterol. nih.gov In contrast, short-chain sphingomyelin is recycled more efficiently via a pathway that is independent of these components. nih.gov In some cell types, such as rat astrocytes, internalized this compound is specifically diverted to lysosomes for degradation. nih.gov

Vesicular Transport Specificity and Cargo Sorting

The use of this compound has provided evidence for the specificity of vesicular transport and the sorting of lipid cargo. As mentioned earlier, sphingomyelin is sorted at the TGN into a distinct population of secretory vesicles. pnas.org This sorting mechanism ensures the efficient delivery of sphingomyelin to the plasma membrane.

Research has shown that these sphingomyelin-enriched vesicles are also enriched in certain proteins, such as a glycophosphatidylinositol-anchored protein, while other integral membrane proteins are excluded. pnas.org This co-sorting of specific lipids and proteins highlights the intricate organization of the secretory pathway. The inhibition of sphingomyelin synthesis has been shown to slow the Golgi-to-plasma membrane trafficking of certain viral and cellular proteins, further underscoring the importance of sphingomyelin in the formation and function of secretory vesicles. pnas.org The process of cargo sorting at the TGN is influenced by changes in the lipid composition of the Golgi membranes, with lipids like phosphatidylinositol 4-phosphate (PI4P) playing a significant role in recruiting cytosolic factors that aid in the formation of transport carriers. nih.gov

Analysis of Organelle-Specific Sphingomyelin Localization

This compound analogs have been instrumental in determining the specific subcellular localization of this important lipid. These studies have confirmed that while sphingomyelin is synthesized in the early secretory pathway, its primary residence is the plasma membrane. wikipedia.orgnih.gov

The highest concentration of sphingomyelin is found in the plasma membrane, where it is predominantly located in the outer leaflet. metabolon.com Significant amounts are also present in the membranes of the Golgi apparatus, particularly the trans-Golgi network, which is consistent with its role as the primary site of sphingomyelin synthesis. nih.govwikipedia.org The endoplasmic reticulum contains lower levels of sphingomyelin. wikipedia.org In addition to these major locations, this compound has been observed in endosomes and lysosomes as part of the endocytic and recycling pathways. nih.govnih.gov The specific distribution of sphingomyelin among these organelles is crucial for its various functions in membrane structure and cell signaling. metabolon.com The use of advanced imaging techniques, such as fluorescence correlation spectroscopy, has provided detailed information about the diffusion and dynamics of this compound within these different organelle membranes. nih.gov

Mechanisms of Inter-Organelle Lipid Exchange

The dynamic distribution of sphingomyelin throughout the cell necessitates mechanisms for its exchange between different organelles. While vesicular transport, as discussed in the context of Golgi-to-plasma membrane trafficking, is a major route for sphingomyelin movement, non-vesicular transport mechanisms are also thought to play a role. nih.govnews-medical.net

The recycling of sphingomyelin from the plasma membrane back to internal compartments, such as the Golgi and endosomes, is a well-documented example of inter-organelle exchange. nih.gov This recycling process involves endocytosis and subsequent sorting within the endosomal system. nih.gov The half-time for a complete cycle of sphingomyelin recycling between the plasma membrane and intracellular compartments has been measured to be approximately 40 minutes in cultured fibroblasts. nih.govsemanticscholar.org While direct evidence for non-vesicular sphingomyelin transport between organelles is less established, the rapid exchange of other lipids via lipid transfer proteins suggests that similar mechanisms may exist for sphingomyelin to move between closely apposed organelle membranes. news-medical.net

Data Table

Table 1: Quantification of Intracellular Vesicles Containing this compound Probes

| Condition | Vesicles per cell |

| Eqt-SM | 138 ± 47 |

| Eqt-sol* | 18 ± 10 |

| 20 °C, 1 h | 12 ± 7 |

| 20 °C, 1 h -> 37 °C, 30 min | 42 ± 22 |

| siRNA – control | 80 ± 22 |

| siRNA – SMS1+SMS2 | 22 ± 11 |

| Vehicle control | 65 ± 14 |

| D609 (200 μM, 3 h) | 14 ± 8 |

*Eqt-sol containing vesicles were quantified. The mean number of vesicles outside the Golgi region of each cell cytoplasm (n >20 cells for each condition) was quantified. Data adapted from Deng et al., 2016. pnas.org

Interactions of Fluorescent Sphingomyelin with Cellular Components

Lipid-Protein Interaction Studies

The study of interactions between fluorescent sphingomyelin (B164518) and cellular proteins has revealed dynamic and specific associations that are fundamental to membrane function. These interactions are often transient and dependent on the local lipid environment, playing a critical role in the formation of functional membrane domains.

Association with Glycosylphosphatidylinositol-Anchored Proteins (GPI-APs)

Fluorescent sphingomyelin analogs have been instrumental in demonstrating the close association between sphingomyelin and Glycosylphosphatidylinositol-Anchored Proteins (GPI-APs) within the plasma membrane. Single-molecule tracking studies have revealed that this compound undergoes transient colocalization and codiffusion with the GPI-anchored protein CD59. rupress.orgnih.gov This interaction is dependent on both cholesterol and the GPI anchor itself, suggesting that sphingomyelin is a key component of the lipid environment surrounding these proteins. rupress.orgnih.gov

The duration of these transient interactions is typically in the range of 10 to 50 milliseconds, indicating a rapid exchange of sphingomyelin between GPI-AP-associated raft domains and the bulk plasma membrane. rupress.orgnih.gov The lifetime of these colocalizations varies with the oligomeric state of CD59, increasing from monomers to transient homodimers and larger clusters, which are involved in signaling. rupress.orgnih.gov This suggests that sphingomyelin plays a role in the stabilization and function of GPI-AP clusters. rupress.orgnih.gov The development of new this compound analogs, which mimic the behavior of native sphingomyelin by partitioning into liquid-ordered phases and detergent-resistant membranes, has been crucial for these observations. rupress.orgnih.govnih.gov

| Protein | Interaction Dynamics | Key Dependencies |

| CD59 (GPI-AP) | Transient colocalization-codiffusion (10-50 ms) | Cholesterol, GPI-anchor, CD59 oligomer size |

Interactions with Transmembrane Proteins and Receptors

The influence of sphingomyelin on transmembrane proteins and receptors is critical for various cellular functions, including signaling and phagocytosis. Studies have implicated sphingomyelin-rich domains in the function of immune receptors like Fcγ receptors. biorxiv.org Depletion of sphingomyelin from the plasma membrane of macrophages has been shown to affect Fcγ receptor-mediated signaling, highlighting the importance of the lipid environment for receptor function. biorxiv.org

Furthermore, the endocytic retention of certain proteins is dependent on sphingolipids. For instance, the depletion of sphingolipids can abolish the retention of GPI-anchored proteins in the recycling endosomal compartment, a process that is crucial for functions like folate uptake. nih.gov While not always involving direct binding, the enrichment of sphingomyelin in the vicinity of these transmembrane proteins modulates their activity and trafficking. The interplay between sphingomyelin and cholesterol is often a key factor in creating the specific membrane environment required for the proper function of these proteins. biorxiv.org

Use of Sphingomyelin-Binding Protein Probes

To visualize endogenous sphingomyelin, researchers have developed fluorescent protein probes derived from natural sphingomyelin-binding proteins. nih.gov These probes specifically recognize the chemical structure of sphingomyelin, allowing for its localization to be studied in living and fixed cells. nih.gov

One such probe is a nontoxic, genetically encoded biosensor derived from Equinatoxin II (Eqt), a sea anemone toxin. nih.govpnas.org This probe, termed Eqt-SM, has been used to monitor the trafficking of newly synthesized sphingomyelin from the Golgi apparatus to the plasma membrane. nih.govpnas.org Other sphingomyelin-binding proteins used as probes include lysenin and aegerolysin proteins like pleurotolysin A2 and ostreolysin. nih.gov These probes can be labeled with fluorophores or fused to fluorescent proteins to detect sphingomyelin in various cellular compartments. nih.gov The specificity of these probes allows for detailed studies of sphingomyelin distribution and its association with different cellular structures and processes. nih.gov The use of these probes has revealed that sphingomyelin is transported from the Golgi in a distinct class of secretory vesicles enriched in this lipid. pnas.org

| Probe Origin | Probe Name | Application |

| Actinia equina (Sea Anemone) | Equinatoxin II (Eqt)-based probes (e.g., EQ-SM) | Monitoring intracellular sphingomyelin trafficking |

| Eisenia fetida (Earthworm) | Lysenin | Detecting sphingomyelin-rich domains |

| Pleurotus eryngii (Mushroom) | Pleurotolysin A2 | Binding to sphingomyelin and cholesterol-rich domains |

| Pleurotus ostreatus (Mushroom) | Ostreolysin | Binding to sphingomyelin and cholesterol-rich domains |

Modulation of Protein Function by Sphingomyelin Interactions

Interactions with sphingomyelin can directly or indirectly modulate the function of various proteins. The organization of sphingomyelin into specific membrane domains, often in conjunction with cholesterol, creates platforms that facilitate or inhibit protein-protein interactions. biorxiv.org For example, the clustering of receptors, a critical step in many signaling pathways, can be influenced by the local concentration of sphingomyelin. biorxiv.org

Depletion of sphingomyelin has been shown to impair cellular processes such as the uptake of folate via the folate receptor, which is a GPI-anchored protein. nih.gov This impairment is due to the loss of endocytic retention of the receptor, demonstrating a clear link between sphingolipid levels and protein trafficking and function. nih.gov Similarly, the function of Fcγ receptors in macrophages during phagocytosis is dependent on both cholesterol and sphingomyelin, suggesting that the integrity of sphingomyelin-rich domains is essential for this immune response. biorxiv.org

Sphingomyelin-Other Lipid Interactions

The behavior and function of sphingomyelin within cellular membranes are heavily influenced by its interactions with other lipid species. These interactions are fundamental to the formation of distinct membrane domains with specific biophysical properties.

Interplay with Ceramide in Membrane Organization

Ceramide, the metabolic precursor of sphingomyelin, plays a significant role in membrane organization, often in concert with or in opposition to sphingomyelin. The enzymatic conversion of sphingomyelin to ceramide by sphingomyelinase can dramatically alter the properties of the membrane. nih.gov This conversion leads to the formation of ceramide-rich domains. nih.gov

Enzymatic Activities and Lipid Metabolism

This compound is a critical substrate for studying the enzymes that govern sphingolipid metabolism. Its use in activity assays and for monitoring metabolic conversion has provided significant insights into the regulation of this vital lipid class.

Substrate for Sphingomyelinase Activity Assays

Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin to produce ceramide and phosphocholine (B91661), playing a crucial role in cellular signaling. Fluorescently labeled sphingomyelin analogs are widely used as substrates to measure the activity of these enzymes.

One common approach involves using a sphingomyelin analog carrying a fluorophore, such as 7-nitro-2-1,3-benzoxadiazole (NBD). researchgate.net The enzymatic hydrolysis of this substrate by SMase yields a fluorescent ceramide product. nih.gov The substrate and product can then be separated using techniques like thin-layer chromatography (TLC), and the fluorescence intensity of the ceramide spot is quantified to determine enzyme activity. nih.gov This method is robust and allows for the simultaneous analysis of numerous samples from cellular homogenates or purified enzyme preparations. nih.gov

More advanced methods utilize Förster Resonance Energy Transfer (FRET) to monitor SMase activity in real-time and within living cells. nih.govnih.gov These FRET-based probes consist of a sphingomyelin molecule labeled with two different fluorophores, a donor and an acceptor. In the intact probe, the proximity of the two dyes allows for FRET to occur. Upon cleavage by SMase, the donor and acceptor are separated, leading to a measurable change in the fluorescence signal, such as an increase in the donor's fluorescence. nih.gov This technique offers the advantage of allowing for ratiometric imaging, which can provide a quantitative measure of enzyme activity independent of the probe's concentration. nih.govnih.gov Fluorometric assay kits are commercially available for sensitively detecting the activity of different SMase isozymes, including acid and neutral sphingomyelinases, by indirectly measuring the phosphocholine product.

| Assay Type | Principle | Fluorescent Molecule Example | Detection Method |

| Direct Substrate Assay | SMase hydrolyzes this compound to fluorescent ceramide. | N-(7-nitro-2-1,3-benzoxadiazol-4-yl)-6-aminocaproyl sphingomyelin (NBD-C6-SM) | TLC followed by fluorescence quantification |

| Indirect Product Assay | SMase hydrolyzes sphingomyelin; the phosphocholine product is used in subsequent reactions to generate a fluorescent signal. | Amplite® Red | Fluorescence microplate reader |

| FRET-based Assay | Cleavage of a dual-labeled sphingomyelin probe by SMase separates a FRET donor and acceptor pair, causing a change in fluorescence. | FAM/BODIPY-labeled sphingomyelin | Flow cytometry or fluorescence microscopy |

Monitoring Lipid Metabolism and Conversion

This compound analogs are powerful tools for tracking the metabolic fate of sphingomyelin and its conversion into other bioactive sphingolipids. These studies have illuminated complex metabolic pathways and their roles in cellular processes like apoptosis.

A key metabolic conversion is the hydrolysis of sphingomyelin to ceramide. Studies using N-(N-[6-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]caproyl]–sphingosylphosphorylcholine) (C6-NBD-SM) have shown that during apoptosis, sphingomyelin from the outer leaflet of the plasma membrane can be converted to ceramide. This process is linked to the loss of plasma membrane asymmetry, which allows the this compound to flip to the inner leaflet and become accessible to a cytosolic sphingomyelinase.

Furthermore, the metabolic journey of sphingolipids can be tracked by using fluorescent precursors. For instance, cells incubated with NBD-labeled sphingosine (B13886) can metabolize it into several fluorescent sphingolipids, including NBD-ceramide, NBD-sphingomyelin, and NBD-sphingosine-1-phosphate (S1P). researchgate.netnih.gov By following the appearance and disappearance of these fluorescent metabolites over time, researchers can map the flow of lipids through the sphingolipid metabolic network. This approach has demonstrated that in certain cells, such as erythrocytes, the pathway is simplified, with NBD-sphingosine being converted primarily to NBD-S1P. nih.gov In other cell types, a more complex network of conversions is observed, highlighting cell-type-specific differences in lipid metabolism. researchgate.netnih.gov This ability to monitor the dynamic conversion of this compound and its precursors provides a window into the regulation and dysregulation of sphingolipid metabolism in health and disease.

Advanced Imaging and Spectroscopic Methodologies Employing Fluorescent Sphingomyelin

Fluorescence Microscopy Techniques

Fluorescence microscopy encompasses a range of methods that utilize fluorescent probes to study biological structures. For sphingomyelin (B164518) research, these techniques are pivotal in mapping its location and movement within the intricate landscape of the cell.

Confocal Microscopy for Subcellular Localization

Confocal microscopy offers improved spatial resolution over traditional widefield microscopy by using a pinhole to reject out-of-focus light, enabling the optical sectioning of thick specimens. This technique has been instrumental in determining the subcellular distribution of fluorescent sphingomyelin.

Studies using fluorescent derivatives, such as dansyl-sphingomyelin, have shown that when taken up by cultured cells, these lipids are primarily associated with the plasma membrane. nih.gov This is consistent with the understanding that while sphingomyelin is synthesized in the Golgi apparatus, the majority of it resides at the cell surface. nih.gov Confocal imaging allows researchers to visualize the trafficking of newly synthesized sphingomyelin from the Golgi to the plasma membrane, often in coordination with protein sorting and secretion. nih.gov By comparing the localization of this compound with known markers for various organelles, its presence in specific compartments can be precisely identified. blochlab.com

These studies confirm that this compound analogs are readily incorporated into cells and can be used to track the lipid's journey through the secretory pathway to its ultimate destination, providing a visual map of its steady-state distribution. nih.govnih.gov

Super-Resolution Fluorescence Microscopy

While confocal microscopy is powerful, its resolution is limited by the diffraction of light to approximately 200-250 nm. Many subcellular structures, such as lipid microdomains or "rafts," are smaller than this limit, making them difficult to study. rsc.org Super-resolution microscopy techniques bypass this diffraction barrier, enabling the visualization of cellular components at the nanoscale. researchgate.netwikipedia.org

These advanced methods have been crucial in studying sphingomyelin-enriched domains, which are thought to act as platforms for signal transduction. rsc.org

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to selectively deactivate fluorophores at the periphery of the excitation spot. wikipedia.orgrfi.ac.uktudelft.nl This effectively narrows the area from which a fluorescence signal is detected, increasing resolution by a factor of ten or more compared to confocal microscopy. rfi.ac.uk

STED has been used to probe the dynamics of fluorescently labeled sphingomyelin in the membranes of living cells. researchgate.net These studies have revealed that sphingomyelin diffusion is heterogeneous, with some molecules becoming temporarily trapped in cholesterol-dependent nanodomains. researchgate.net This trapping was not observable with conventional confocal microscopy, which showed comparable diffusion for both raft-associated sphingomyelin and non-raft lipids. researchgate.net STED microscopy, therefore, provided direct evidence for the existence of cholesterol-mediated molecular trapping of sphingomyelin in lipid nanodomains. researchgate.net

| Research Area | Key Finding | Significance | Citation |

|---|---|---|---|

| Lipid Diffusion Dynamics | This compound exhibits heterogeneous diffusion with transient trapping periods (1-50 ms). | Revealed the existence of cholesterol-mediated nanodomains that restrict lipid mobility, which is not visible with confocal methods. | researchgate.net |

| Lipid Raft Structure | Provided direct visualization of lipid nanodomains with sizes below the diffraction limit of conventional microscopy. | Confirmed the existence of small, transient lipid assemblies in living cells. | researchgate.net |

| Resolution Improvement | Achieves a resolution of approximately 20 nanometers, a tenfold improvement over confocal microscopy. | Enables the visualization of fine intracellular structures and membrane details. | rfi.ac.uk |

Photoactivated Localization Microscopy (PALM) is a super-resolution technique that relies on the stochastic activation and subsequent imaging of a small subset of photoswitchable fluorescent probes in each frame. wikipedia.orgdb-thueringen.debitesizebio.com By precisely localizing the center of each individual molecule's emission over thousands of frames, a composite super-resolution image is reconstructed. bitesizebio.com

Researchers have designed specific PALM probes to visualize sphingomyelin-enriched microdomains. rsc.org These probes utilize the sphingomyelin-binding domain of a non-toxic protein fused to a photoswitchable fluorescent protein like Dronpa. rsc.org Using this approach, PALM imaging revealed that sphingomyelin-enriched microdomains on the plasma membrane were round, with an average radius of 124 nm. rsc.org The integrity of these domains was found to be dependent on the presence of both cholesterol and sphingomyelin. rsc.org These studies also demonstrated that cholesterol- and sphingomyelin-enriched domains occupy different regions on the plasma membrane, providing new insights into the complex organization of lipids at the cell surface. rsc.org

| Characteristic | Description | Dependency | Citation |

|---|---|---|---|

| Shape | Round | Not specified | rsc.org |

| Average Radius | 124 nm | Not specified | rsc.org |

| Domain Integrity | Vanished upon depletion of cholesterol or sphingomyelin. | Cholesterol and Sphingomyelin | rsc.org |

| Co-localization | Occupy different regions on the plasma membrane from cholesterol-enriched domains. | Not applicable | rsc.org |

Total Internal Reflection Fluorescence Microscopy (TIRFM) for Plasma Membrane Dynamics

Total Internal Reflection Fluorescence Microscopy (TIRFM) is an optical technique that selectively excites fluorophores in a very thin region, typically less than 100 nm, adjacent to the coverslip on which cells are cultured. nih.govrockefeller.edunih.gov This is achieved by directing an excitation laser at an angle where it undergoes total internal reflection at the glass-water interface, creating a shallow electromagnetic field known as an evanescent wave. nih.govesmed.org

The extremely shallow illumination depth of TIRFM makes it exceptionally well-suited for imaging processes at or near the plasma membrane with a very high signal-to-noise ratio, as it eliminates background fluorescence from the cell's interior. nih.govrockefeller.edu This method has been employed to study the dynamics of this compound at the cell surface. For example, TIRFM can be used to record the individual exocytic events of secretory vesicles, allowing researchers to determine if these vesicles are enriched in sphingomyelin by co-expressing a this compound-binding protein. nih.gov This provides a powerful way to study the final steps of sphingomyelin trafficking to the plasma membrane and its integration into the cell surface. nih.gov

Fluorescence Spectroscopic Techniques

In addition to microscopy, which provides spatial information, fluorescence spectroscopy offers quantitative data on the molecular environment and dynamics of this compound. These techniques measure changes in fluorescence properties like intensity, lifetime, and anisotropy to infer information about molecular interactions and mobility.

Fluorescence spectroscopy is often used to study the behavior of this compound in model membrane systems, such as liposomes, to understand fundamental lipid interactions. researchgate.net For instance, the fluorescent probe Laurdan has been used in sphingomyelin-containing vesicles to map cholesterol-dependent lipid phases, corresponding to solid-ordered, liquid-disordered, and liquid-ordered states. researchgate.net

Techniques such as Fluorescence Correlation Spectroscopy (FCS) can be used to measure the mobility of this compound molecules within a membrane, while Förster Resonance Energy Transfer (FRET) can detect when fluorescently labeled sphingomyelin is in close proximity to other labeled molecules, providing insights into lipid clustering and domain formation. wikipedia.orgmdpi.com These spectroscopic approaches are highly complementary to imaging techniques, providing dynamic and quantitative data that helps to interpret the images obtained from microscopy. researchgate.netnih.gov

Fluorescence Correlation Spectroscopy (FCS) and Cross-Correlation Spectroscopy (FCCS)

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive analytical technique that measures fluctuations in fluorescence intensity to provide insights into the dynamics and concentration of fluorescently labeled molecules. wikipedia.orgfrontiersin.org By analyzing the time correlation of these fluctuations, FCS can determine parameters such as the average number of fluorescent particles in a tiny observation volume (~1 μm³), their diffusion coefficients, and their interactions. wikipedia.orgichf.edu.pl The technique is commonly implemented using a confocal or two-photon microscope to create a femtoliter-sized detection volume. wikipedia.orgbecker-hickl.com As fluorescently labeled sphingomyelin molecules diffuse through this volume, they emit photons, causing intensity fluctuations that are recorded and analyzed to generate an autocorrelation curve. ichf.edu.plnih.gov

Research utilizing FCS has provided significant data on the mobility of this compound analogs in the plasma membranes of cells. In one study, the diffusion characteristics of fluorescently labeled sphingomyelin were measured within and outside of focal adhesions (FAs) in cardiac myofibroblasts. nih.gov The analysis, assuming a two-dimensional diffusion model, revealed differences in the mobility of sphingomyelin in these distinct membrane regions. nih.gov These findings help to elucidate the organization of lipid membranes and the behavior of sphingomyelin in specialized cellular structures. nih.gov

Fluorescence Cross-Correlation Spectroscopy (FCCS) is an extension of FCS that simultaneously monitors two or more differently colored fluorescent molecules. wikipedia.orgbasicmedicalkey.com This technique measures the degree of co-localization and interaction between these molecules by cross-correlating their respective fluorescence signals. wikipedia.orgnih.govspringernature.com A non-zero cross-correlation amplitude indicates that the different molecules are moving together, suggesting a direct interaction or co-localization in the same complex or membrane domain. researchgate.net In the context of this compound, FCCS can be employed to study its interaction with other lipids or proteins. For instance, by labeling sphingomyelin with one fluorophore and a protein of interest with another, FCCS can quantify their association in a live cell membrane. researchgate.net An example of FCCS analysis investigated the interaction between various BODIPY-labeled sphingolipids, including sphingomyelin, and Alexa Fluor 647-labeled cholera toxin B subunit (CTX), which binds to the ganglioside GM1. researchgate.net The results showed a selective increase in the cross-correlation coefficient for GM1 with CTX, demonstrating the specificity of the interaction, while other sphingolipids like sphingomyelin showed no significant cross-correlation. researchgate.net

Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM)

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two light-sensitive molecules, a "donor" and an "acceptor" chromophore. wikipedia.orgnih.gov The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of their separation. wikipedia.org This property makes FRET a "spectroscopic ruler" for measuring molecular-scale distances (typically 1-10 nm), making it ideal for studying molecular interactions, such as those involving lipids and proteins in membranes. teledynevisionsolutions.com In studies involving sphingomyelin, FRET can be used to probe the formation of lipid nanodomains. nih.gov By incorporating donor- and acceptor-labeled lipid probes, including this compound analogs, into a membrane, changes in FRET efficiency can reveal the redistribution and clustering of these molecules into domains. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that creates contrast based on the fluorescence lifetime of a fluorophore at each pixel of an image. wikipedia.orgedinst.com The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. wikipedia.org This lifetime is an intrinsic property of a fluorophore but is also sensitive to its local microenvironment, including factors like pH, ion concentration, viscosity, and proximity to other molecules. wikipedia.orgleica-microsystems.com Unlike intensity-based measurements, FLIM is independent of fluorophore concentration, which can be a significant advantage. leica-microsystems.com

When combined with FRET, FLIM becomes a powerful tool for quantifying protein-protein and lipid-protein interactions. nih.gov In a FRET interaction, the energy transfer to an acceptor provides an additional non-radiative decay pathway for the donor, which results in a decrease in the donor's fluorescence lifetime. wikipedia.orgnih.gov By measuring the donor's lifetime pixel by pixel in a FLIM image, the FRET efficiency can be accurately quantified across a cell. This FLIM-FRET approach can be used to map the interaction of fluorescently-labeled sphingomyelin with other membrane components, providing spatial information on the organization of membrane domains. nih.gov

Generalized Polarization (GP) and Spectral Phasor Analysis for Membrane Order Quantification

Generalized Polarization (GP) is a ratiometric method used to quantify membrane lipid order or packing. researchgate.net This technique commonly uses environmentally sensitive probes like Laurdan, whose fluorescence emission spectrum shifts in response to the polarity of its surroundings. nih.gov In a more ordered, tightly packed membrane (like a solid-ordered or liquid-ordered phase rich in sphingomyelin and cholesterol), there is less water penetration, creating a non-polar environment. researchgate.net In this case, Laurdan's emission maximum is blue-shifted (~440 nm). researchgate.net Conversely, in a disordered membrane (liquid-disordered phase), water molecules can penetrate the bilayer, creating a more polar environment and causing a red-shift in Laurdan's emission to ~490 nm. researchgate.net The GP value is calculated from the fluorescence intensities at these two wavelengths and ranges from +1 (highly ordered) to -1 (highly disordered). nih.gov

Studies on model membranes have systematically used Laurdan GP to map phase diagrams of lipid mixtures. For instance, the GP of Laurdan in sphingomyelin liposomes has been measured at various temperatures and cholesterol concentrations. researchgate.net These experiments show that as temperature increases, GP values decrease, indicating a transition to a more disordered phase. researchgate.net The addition of cholesterol, however, moderates this drop, consistent with its known ordering effect on sphingomyelin-containing membranes. researchgate.net

Spectral Phasor Analysis is a global analysis method that provides an alternative, fit-free way to analyze spectral and lifetime imaging data. semanticscholar.orguu.nl In this approach, the full emission spectrum (or fluorescence decay curve) from each pixel is transformed into a single point (a phasor) on a 2D plot. nih.govresearchgate.net All pixels in an image that contain molecules with the same spectral or lifetime properties will map to the same location on the phasor plot. semanticscholar.org When applied to solvatochromic probes like Laurdan, the spectral phasor approach can separate contributions from different membrane environments. nih.govnih.gov This allows for the robust quantification of membrane properties, such as polarity and dipolar relaxation, providing a detailed picture of membrane heterogeneity and the distribution of lipid phases, such as those enriched with sphingomyelin. nih.gov

Fluorescent Sphingomyelin As a Tool for Investigating Cellular Processes and Pathological Mechanisms Mechanistic Focus

Insights into Cellular Signaling Pathways

Fluorescently labeled sphingomyelin (B164518) analogs serve as powerful tools for dissecting the intricate role of sphingomyelin metabolism in cellular signaling cascades. These probes allow for the real-time visualization and quantification of enzymatic activities and the generation of lipid second messengers within the native membrane environment, bypassing the need for detergents that can disrupt cellular structures. nih.govportlandpress.com